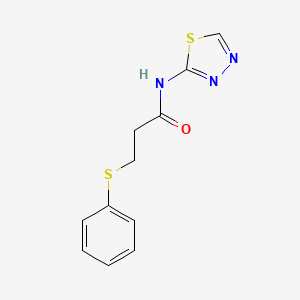
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl group. One common method is the one-pot three-component reaction involving an amine, an aldehyde, and mercaptoacetic acid. This reaction is often carried out on montmorillonite KSF clay as a solid acidic catalyst, which facilitates the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce various reduced derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its affinity for the active site of Shikimate kinase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound fits well into the enzyme’s cavity, inhibiting its function and thereby exerting its antimicrobial effects.
相似化合物的比较
Similar Compounds
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: This compound has shown significant anti-tubercular activity and shares structural similarities with 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide.
2-amino-5-mercapto-1,3,4-thiadiazole:
Uniqueness
This compound stands out due to its specific combination of a phenylsulfanyl group and a thiadiazole ring, which imparts unique chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development.
属性
分子式 |
C11H11N3OS2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC 名称 |
3-phenylsulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-11-14-12-8-17-11)6-7-16-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |
InChI 键 |
OLYBUZPSSIQXCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)
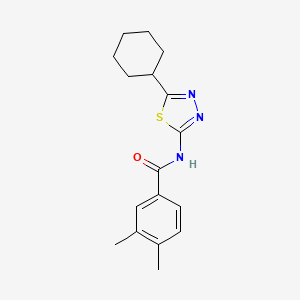
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
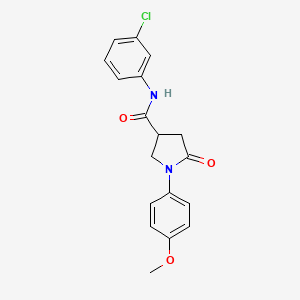
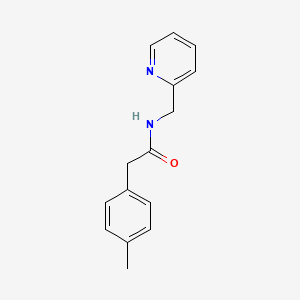

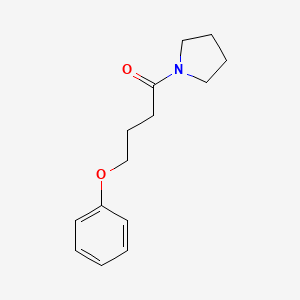
![1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959988.png)
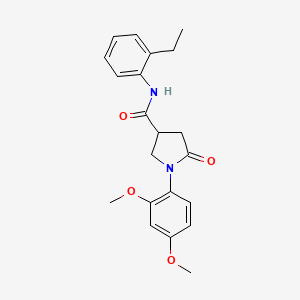
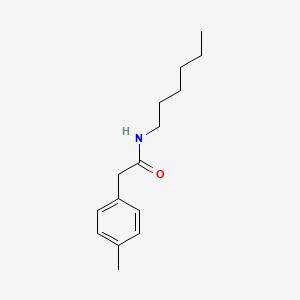
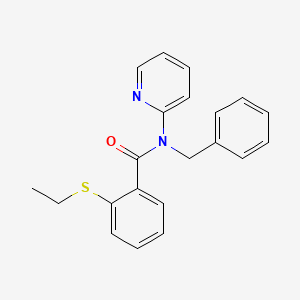
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14960025.png)
![2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960028.png)
